phosphanium bromide CAS No. 116423-25-7](/img/structure/B14307084.png)
[2-(5-Nitrofuran-2-yl)ethenyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide is a chemical compound known for its unique structure and properties It is composed of a nitrofuran moiety linked to a triphenylphosphanium group via an ethenyl bridge, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide typically involves the reaction of 2-(5-nitrofuran-2-yl)ethenyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of corresponding halide derivatives.
Aplicaciones Científicas De Investigación
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The triphenylphosphanium group may facilitate the compound’s entry into cells and its interaction with intracellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium chloride
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium iodide
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium fluoride
Uniqueness
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide is unique due to its specific combination of a nitrofuran moiety and a triphenylphosphanium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
116423-25-7 |
|---|---|
Fórmula molecular |
C24H19BrNO3P |
Peso molecular |
480.3 g/mol |
Nombre IUPAC |
2-(5-nitrofuran-2-yl)ethenyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H19NO3P.BrH/c26-25(27)24-17-16-20(28-24)18-19-29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1 |
Clave InChI |
MVPSQQZMSJGNPB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](C=CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
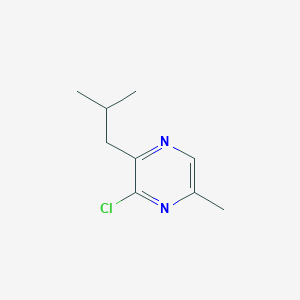
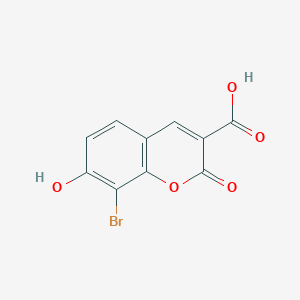
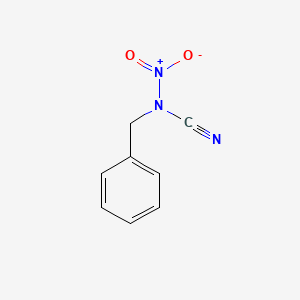
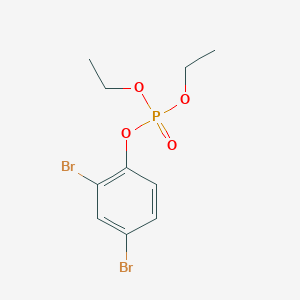
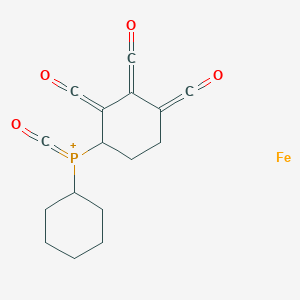
-lambda~5~-arsane](/img/structure/B14307048.png)
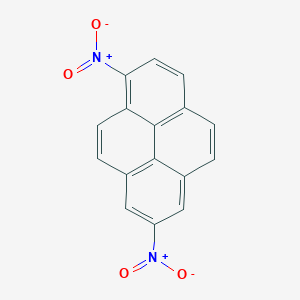

![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)

